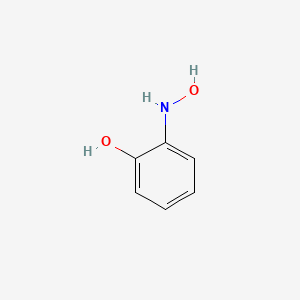
2-(Hydroxyamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyamino)phenol is an organic compound with the molecular formula C6H7NO2 It is a derivative of phenol, where one of the hydrogen atoms in the benzene ring is replaced by a hydroxyamino group (-NH-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Hydroxyamino)phenol can be synthesized through several methods:
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines in the presence of an acid catalyst to produce this compound.
Reduction of Quinones: The reduction of quinones, such as benzoquinone, using reducing agents like sodium borohydride can yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to this compound can be achieved using reducing agents.
Electrophilic Substitution: The hydroxyamino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: This compound itself.
Electrophilic Substitution: Nitro and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Hydroxyamino)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can donate electrons to free radicals, thereby neutralizing them and acting as an antioxidant
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthol: Another phenolic compound with similar electrophilic substitution reactions but different structural properties.
Uniqueness
2-(Hydroxyamino)phenol is unique due to the presence of the hydroxyamino group, which imparts distinct redox properties and reactivity compared to other phenolic compounds .
Propiedades
Número CAS |
91367-87-2 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-(hydroxyamino)phenol |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,7-9H |
Clave InChI |
UYPGGNLSLMOLMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
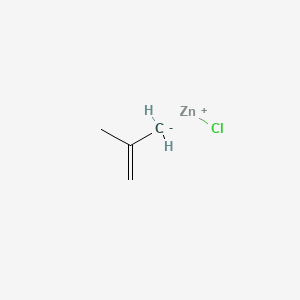
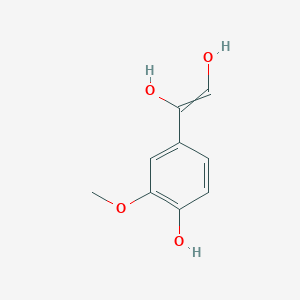
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
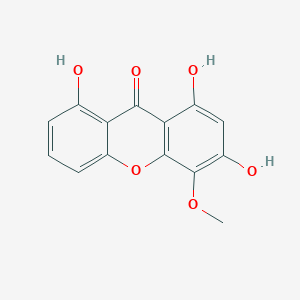
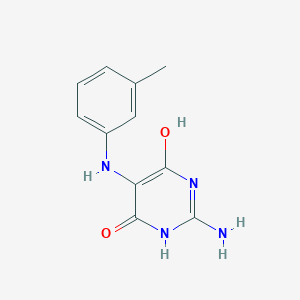
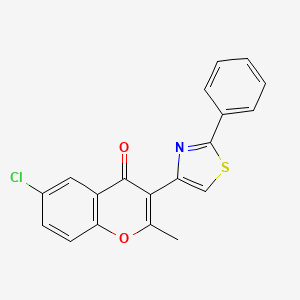
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

